(4-Methoxypyrimidin-2-yl)methanol
Overview
Description
(4-Methoxypyrimidin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrimidin-2-yl)methanol typically involves the reaction of 4-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the methoxy group to the formaldehyde, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol or ethanol. The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine), amines, and thiols can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
Oxidation: The major products include (4-Methoxypyrimidin-2-yl)aldehyde and (4-Methoxypyrimidin-2-yl)carboxylic acid.
Reduction: The major products include this compound and (4-Methoxypyrimidin-2-yl)amine.
Substitution: The major products depend on the substituent introduced, such as (4-Chloropyrimidin-2-yl)methanol or (4-Aminopyrimidin-2-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxypyrimidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to nucleotides makes it useful in investigating the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (4-Methoxypyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, its derivatives may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxypyridin-2-yl)methanol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
(4-Methoxypyrimidin-2-yl)amine: Similar but with an amine group instead of a hydroxyl group.
(4-Chloropyrimidin-2-yl)methanol: Similar but with a chlorine substituent instead of a methoxy group.
Uniqueness
(4-Methoxypyrimidin-2-yl)methanol is unique due to its specific combination of functional groups and its reactivity. The presence of both a methoxy group and a hydroxyl group on the pyrimidine ring allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry. Its structural similarity to nucleotides also makes it valuable in biological and medicinal research.
Properties
IUPAC Name |
(4-methoxypyrimidin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSCYRVSSVHBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532529 | |
Record name | (4-Methoxypyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344353-70-4 | |
Record name | (4-Methoxypyrimidin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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